molecular formula C15H15N5O4S B5126822 1,3,7-Trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione

1,3,7-Trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione

Cat. No.: B5126822
M. Wt: 361.4 g/mol
InChI Key: QTVOKLWSHCCXDW-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione is a synthetic compound that belongs to the purine family It is characterized by the presence of three methyl groups and a nitrophenylmethylsulfanyl group attached to the purine ring

Preparation Methods

The synthesis of 1,3,7-Trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 1,3,7-trimethylxanthine.

    Thioether Formation: The nitrophenyl group is then attached to the purine ring via a thioether linkage. This step involves the reaction of the nitrophenylmethyl chloride with 1,3,7-trimethylxanthine in the presence of a base such as sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1,3,7-Trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted purine derivatives.

Scientific Research Applications

1,3,7-Trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,7-Trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1,3,7-Trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione can be compared with other similar compounds, such as:

    1,3,7-Trimethylxanthine (Caffeine): Both compounds share the purine core structure, but caffeine lacks the nitrophenylmethylsulfanyl group, making it less reactive in certain chemical reactions.

    1,3,7-Trimethyluric acid: This compound is a metabolite of caffeine and has similar structural features but differs in its oxidation state and functional groups.

    8-Oxy-caffeine: Another derivative of caffeine, which has an additional oxygen atom, altering its chemical properties and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

1,3,7-trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4S/c1-17-11-12(18(2)15(22)19(3)13(11)21)16-14(17)25-8-9-4-6-10(7-5-9)20(23)24/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVOKLWSHCCXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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